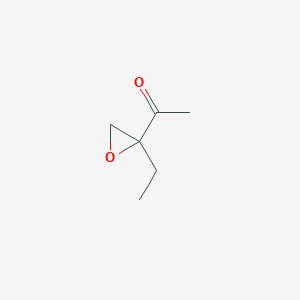

1-(2-ethyloxiran-2-yl)ethanone

Description

1-(2-Ethyloxiran-2-yl)ethanone is an epoxide-containing ketone characterized by a substituted oxirane (epoxide) ring with an ethyl group and an acetyl group. The ethyl-substituted oxirane may influence reactivity, solubility, and interactions in biological systems, making it a candidate for further pharmacological exploration.

Properties

CAS No. |

17257-82-8 |

|---|---|

Molecular Formula |

C6H10O2 |

Molecular Weight |

114.14 g/mol |

IUPAC Name |

1-(2-ethyloxiran-2-yl)ethanone |

InChI |

InChI=1S/C6H10O2/c1-3-6(4-8-6)5(2)7/h3-4H2,1-2H3 |

InChI Key |

KDDYKILYQBLCJL-UHFFFAOYSA-N |

SMILES |

CCC1(CO1)C(=O)C |

Canonical SMILES |

CCC1(CO1)C(=O)C |

Synonyms |

3,4-Epoxy-3-ethyl-2-butanone |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Catalytic Cycle

The reaction proceeds through a nucleophilic attack by the enolate of the α-halo ketone on the aldehyde carbonyl, followed by intramolecular cyclization to form the epoxide. Organocatalysts such as chiral amines or thioureas facilitate asymmetric induction by stabilizing transition states through hydrogen bonding. For instance, the use of pentaerythritol-derived catalysts enables enantiomeric excess (ee) values exceeding 90% in model systems.

Experimental Procedure and Optimization

A representative synthesis involves the following steps:

-

Catalyst Preparation : Pentaerythritol is reacted with o-tolualdehyde in a 1:1 ethanol-acetic acid mixture under reflux with ZnCl₂ catalysis. The resulting spirocyclic acetal is brominated using N-bromosuccinimide (NBS) and AIBN, yielding a dibromide intermediate.

-

Epoxidation : The dibromide is treated with a ketone substrate (e.g., 2-butanone) in the presence of K₂CO₃ and acetonitrile, achieving cyclization to the epoxide.

Key Parameters :

-

Temperature : 70–80°C for optimal reaction kinetics.

-

Solvent System : Ethyl acetate/petroleum ether mixtures for efficient chromatographic purification.

Sulfonium Salt-Mediated Epoxidation

This industrial-scale method, described in US Patent 5,408,033, utilizes sulfonium salts to epoxidize ketones under anhydrous conditions.

Reaction Overview

The process involves the reaction of a ketone (e.g., 3-ethyl-2-butanone) with trimethylsulfonium bromide in the presence of solid potassium hydroxide and a catalytic amount of diethylene glycol. The mechanism proceeds via the formation of a sulfur ylide, which transfers an oxygen atom to the ketone, forming the epoxide.

Industrial-Scale Protocol

-

Reagent Ratios :

-

Solvent : Toluene (250 mL per mole of ketone) to enhance mixing and heat transfer.

-

Temperature : 80°C for 1–2 hours, achieving >98% conversion.

Advantages :

-

Space-Time Yield : 50–60 g/h, suitable for continuous production.

-

Purity : Minimal byproducts due to the absence of water during the reaction.

Comparative Analysis of Preparation Methods

Critical Factors Influencing Method Selection

Chemical Reactions Analysis

Types of Reactions: 1-(2-ethyloxiran-2-yl)ethanone undergoes various types of chemical reactions, including:

Oxidation: The epoxy group can be further oxidized to form diols.

Reduction: The compound can be reduced to form alcohols.

Substitution: The epoxy group can be opened by nucleophiles to form substituted products.

Common Reagents and Conditions:

Oxidation: Peroxycarboxylic acids like MCPBA or MMPP.

Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2).

Substitution: Nucleophiles such as water, alcohols, or amines.

Major Products Formed:

Diols: Formed through oxidation.

Alcohols: Formed through reduction.

Substituted Products: Formed through nucleophilic substitution.

Scientific Research Applications

Chemistry: 1-(2-ethyloxiran-2-yl)ethanone is used as an important intermediate in organic synthesis. It is utilized in the preparation of various other compounds and as a reagent in chemical reactions .

Biology and Medicine: The compound’s reactivity makes it valuable in biochemical research, particularly in the study of enzyme-catalyzed reactions and the synthesis of biologically active molecules .

Industry: In industrial applications, this compound is used as a chemical reagent and catalyst. Its epoxy group is highly reactive, making it suitable for various synthetic and catalytic processes .

Mechanism of Action

The mechanism of action of 1-(2-ethyloxiran-2-yl)ethanone involves the reactivity of its epoxy group. The electrophilic oxygen atom in the epoxy group reacts with nucleophilic sites in other molecules, leading to the formation of new chemical bonds . This reactivity is exploited in various chemical reactions, including oxidation, reduction, and substitution .

Comparison with Similar Compounds

Oxirane-Containing Ethanones

Key Observations :

Aromatic Ethanones

Key Observations :

- Substituent Effects : Hydroxyl and methoxy groups enhance antioxidant and antimicrobial activities, while fluorination improves thermal stability .

- Structural Contrast: Unlike the oxirane-containing target compound, aromatic ethanones exhibit planar geometries, facilitating π-π stacking in crystal structures .

Heterocyclic and Hybrid Ethanones

Key Observations :

- Hybrid Structures: Combining ketones with heterocycles (e.g., indole, quinoxaline) enhances target-specific bioactivity, such as antiplasmodial effects .

- Reactivity: The oxirane ring in this compound may undergo nucleophilic ring-opening reactions, a feature absent in aromatic or heterocyclic analogs .

Physicochemical Properties

- Boiling Points: Ethanones with aromatic substituents (e.g., 1-(2-thienyl)ethanone) exhibit higher boiling points (~486 K) compared to aliphatic analogs due to stronger intermolecular forces .

- Solubility: Oxirane-containing ethanones are likely less polar than phenolic analogs, impacting their pharmacokinetic profiles .

Q & A

Basic Research Questions

Q. How can synthetic routes for 1-(2-ethyloxiran-2-yl)ethanone be optimized for reproducibility and purity?

- Methodology : Start with epoxidation of the precursor alkene (e.g., 1-vinyl-2-ethylacetylene) using peracid-mediated oxidation. Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity using -NMR and high-resolution mass spectrometry (HRMS). For analogs, adapt methods from literature protocols for substituted ethanones (e.g., catalytic hydrogenation or Grignard additions) .

- Data Considerations : Compare yields under varying conditions (temperature, solvent polarity). Tabulate retention factors () and spectral benchmarks (e.g., 2.1–2.3 ppm for acetyl protons in -NMR).

Q. What spectroscopic techniques are most reliable for characterizing the epoxide ring and acetyl group in this compound?

- Methodology :

- IR Spectroscopy : Identify epoxide C-O-C stretching (1250–950 cm) and acetyl C=O (1700–1680 cm) .

- Mass Spectrometry : Use electron ionization (EI-MS) to detect molecular ion peaks () and fragmentation patterns (e.g., loss of CO from the acetyl group) .

- NMR : Assign -NMR signals for the oxirane carbons (δ 45–60 ppm) and acetyl carbonyl (δ 200–210 ppm) .

- Data Table :

| Technique | Key Peaks/Assignments | Reference |

|---|---|---|

| IR | 1685 cm (C=O) | |

| EI-MS | 156 (M) |

Q. How can X-ray crystallography resolve ambiguities in molecular geometry introduced by NMR or computational models?

- Methodology : Grow single crystals via slow evaporation (solvent: chloroform/hexane). Collect diffraction data using a Bruker APEX-II diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refine structures with SHELXL (full-matrix least-squares on ) .

- Example : For related ethanone derivatives, bond length discrepancies (e.g., C=O: 1.21 Å experimental vs. 1.23 Å DFT) highlight steric or electronic effects .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during epoxide ring-opening studies of this compound?

- Methodology : Test nucleophiles (e.g., amines, thiols) under controlled pH and temperature. Use -NMR to track regioselectivity (attack at less hindered oxirane carbon). Compare kinetic vs. thermodynamic products via DFT calculations (B3LYP/6-31G*). Reference safety protocols for handling reactive intermediates (e.g., epoxide ring strain) .

- Data Contradictions : Conflicting regioselectivity in polar vs. nonpolar solvents (e.g., water vs. THF) may arise from solvent-assisted transition states.

Q. How can computational models predict biological activity while addressing ADMET limitations?

- Methodology : Perform molecular docking (AutoDock Vina) against microbial targets (e.g., E. coli FabH enzyme). Validate with SwissADME to assess Lipinski’s rule compliance (e.g., logP < 5, molecular weight < 500 Da). Cross-check toxicity predictions (e.g., ProTox-II) with in vitro assays .

- Case Study : For 1-(2-hydroxy-5-methylphenyl)ethanone, docking scores (-8.2 kcal/mol) correlated with antibacterial activity (MIC: 16 µg/mL) but overestimated hepatotoxicity risks .

Q. How should conflicting toxicity data from preliminary studies be interpreted?

- Methodology : Conduct Ames tests (mutagenicity) and acute toxicity assays (OECD 423) in parallel. Compare results with structurally similar compounds (e.g., 1-(2-thienyl)ethanone, LD > 2000 mg/kg) . Address discrepancies by verifying purity (HPLC > 95%) and controlling metabolic activation conditions (e.g., S9 liver homogenate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.